2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound appears to contain a difluorobenzyl group and a tetramethyl-1,3,2-dioxaborolane group. The difluorobenzyl group is a benzene ring with two fluorine atoms and a methyl group attached. The tetramethyl-1,3,2-dioxaborolane group is a type of organoborane, which are compounds containing carbon-boron bonds .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The difluorobenzyl group would likely contribute to the aromaticity of the molecule, while the tetramethyl-1,3,2-dioxaborolane group could introduce steric effects .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific arrangement of the groups in the molecule. The difluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions, while the boron in the tetramethyl-1,3,2-dioxaborolane group could potentially coordinate with Lewis bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, aromaticity, and the presence of the boron atom .Scientific Research Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes and Applications : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including those similar to your compound of interest, have been synthesized. These compounds have potential applications in creating new materials for Liquid Crystal Display (LCD) technology and are being tested for therapeutic use in neurodegenerative diseases (Das et al., 2015).
Structural Studies and Vibrational Properties : Compounds structurally similar to 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and characterized using various spectroscopic methods. Their crystal structures were analyzed, providing insights into their molecular conformation and potential for use in various applications (Wu et al., 2021).
Synthesis and Biological Study of Pinacolyl Boronate-Substituted Stilbenes : Similar boron-containing stilbene derivatives have shown inhibitory effects on lipogenesis in mammalian hepatocytes. These compounds could be potential leads for lipid-lowering drugs (Das et al., 2011).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Compounds similar to your compound of interest have shown inhibitory activity against serine proteases, indicating potential therapeutic applications (Spencer et al., 2002).
Precision Synthesis of Poly(3-hexylthiophene) : Studies involving similar compounds have contributed to advancements in the synthesis of polymers with potential applications in electronics and materials science (Yokozawa et al., 2011).
Electrochemical Properties and Reactions of Sulfur-Containing Organoboron Compounds : The electrochemical properties of compounds similar to this compound have been studied, revealing insights into their potential applications in electrochemistry and organic synthesis (Tanigawa et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)11(16)7-9/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAERIIDRDGNRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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